molecular formula C11H14ClN3 B12291236 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine

7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12291236
M. Wt: 223.70 g/mol
InChI Key: FEVYBQRHEPIDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine: is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a chlorine atom at the 7th position and an ethylpropyl group at the 5th position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method involves the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it has been studied for its potential to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of the chlorine atom and the ethylpropyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

7-chloro-5-pentan-3-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H14ClN3/c1-3-8(4-2)9-7-10(12)15-11(14-9)5-6-13-15/h5-8H,3-4H2,1-2H3

InChI Key

FEVYBQRHEPIDKD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC2=CC=NN2C(=C1)Cl

Origin of Product

United States

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